1-(6-Bromopyridin-3-yl)cyclopentan-1-ol
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Overview
Description
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C₁₀H₁₂BrNO. It is characterized by a bromopyridine moiety attached to a cyclopentanol ring.
Preparation Methods
The synthesis of 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol typically involves the bromination of pyridine derivatives followed by cyclization reactions. One common synthetic route includes the bromination of 3-pyridinol to obtain 6-bromopyridin-3-ol, which is then subjected to cyclopentanone in the presence of a suitable catalyst to form the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of specific solvents and catalysts .
Chemical Reactions Analysis
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or pyrrolidine derivative using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce a pyrrolidine derivative .
Scientific Research Applications
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds or hydrophobic interactions with active sites, while the cyclopentanol ring may enhance binding affinity and specificity . These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol can be compared with other similar compounds, such as:
1-(6-Chloropyridin-3-yl)cyclopentan-1-ol: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
1-(6-Fluoropyridin-3-yl)cyclopentan-1-ol: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
1-(6-Methylpyridin-3-yl)cyclopentan-1-ol: The presence of a methyl group can alter its steric and electronic characteristics, impacting its chemical behavior and applications.
Properties
CAS No. |
865204-02-0 |
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Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-3-8(7-12-9)10(13)5-1-2-6-10/h3-4,7,13H,1-2,5-6H2 |
InChI Key |
RKOZOMDTRVMVQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CN=C(C=C2)Br)O |
Origin of Product |
United States |
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